(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol
Overview
Description
(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol is an organic compound with the molecular formula C5H7N3O3 and a molecular weight of 157.13 g/mol . It features a nitro group and a hydroxyl group attached to an imidazole ring, making it a versatile compound in various chemical reactions and applications .
Mechanism of Action
Target of Action
It is known that nitroimidazole compounds, which this compound is a derivative of, often target dna and rna in microbial cells .
Mode of Action
Nitroimidazole compounds are generally known to interact with dna and rna, causing breaks and inhibiting synthesis, which leads to cell death .
Biochemical Pathways
Nitroimidazole compounds are known to interfere with nucleic acid synthesis, which can disrupt various cellular processes .
Pharmacokinetics
It is known that nitroimidazole compounds are generally well-absorbed and widely distributed in the body .
Result of Action
Nitroimidazole compounds are known to cause dna damage, leading to cell death .
Action Environment
Factors such as ph, temperature, and presence of other substances could potentially affect its action .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol are not well-studied. Nitroimidazole compounds are known to interact with various biomolecules. They are often used in the treatment of parasitic infections, suggesting that they may interact with enzymes and proteins involved in these pathogens’ metabolic processes .
Cellular Effects
Nitroimidazole compounds are known to have antimicrobial effects, suggesting that they may influence cell function by disrupting the cellular processes of microbes .
Molecular Mechanism
Nitroimidazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is relatively stable under normal conditions .
Metabolic Pathways
Nitroimidazole compounds are known to interact with various enzymes and cofactors, suggesting that they may be involved in several metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol typically involves the following steps:
Formation of 2-hydroxymethylimidazole: This is achieved by reacting 2-hydroxyimidazole with methanol.
Nitration: The 2-hydroxymethylimidazole is then nitrated using nitric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in bulk for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic conditions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces amines.
Substitution: Produces various substituted imidazole derivatives.
Scientific Research Applications
(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-nitroimidazole-2-methanol
- 1-Methyl-5-nitro-1H-imidazole-2-methanol
- 2-Hydroxymethyl-1-methyl-5-nitroimidazole
Uniqueness
(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(3-methyl-2-nitroimidazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-4(3-9)2-6-5(7)8(10)11/h2,9H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSSUDRHAJTESR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878799 | |
Record name | Hydroxydimetridrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39070-14-9, 936-05-0 | |
Record name | 1-Methyl-2-nitro-1H-imidazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39070-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2-nitro-1H-imidazole-5-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039070149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39070-14-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydroxydimetridrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYL-2-NITRO-1H-IMIDAZOLE-5-METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85SM19TN0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (1-methyl-2-nitro-1H-imidazol-5-yl)methanol contribute to the functionality of hypoxia-activated probes?
A: this compound serves as a trigger unit in hypoxia-activated probes. Under hypoxic conditions, commonly found in solid tumors, the nitro group within this compound undergoes reduction. This reduction disrupts the structure of the probe, leading to a "turn-on" fluorescence signal. This mechanism allows for selective visualization and detection of hypoxic tumor cells [, ].
Q2: The research mentions two probes, IOD and IND, both utilizing this compound. What makes their hypoxia selectivity differ?
A: The difference in hypoxia selectivity between IOD and IND arises from the specific linkage used to conjugate this compound to the near-infrared fluorescence probe DCPO. IOD utilizes an ether linkage, while IND employs a bis-carbamate linkage [, ]. This structural variation affects the probes' susceptibility to reduction under hypoxic conditions and consequently their selectivity towards hypoxic environments. IOD, with the ether linkage, demonstrated superior hypoxia selectivity compared to IND in studies involving H460, HeLa, and A549 cell lines [, ].
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